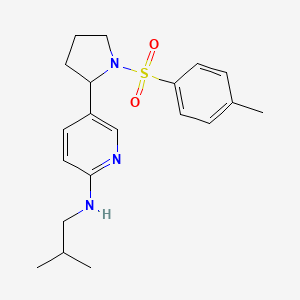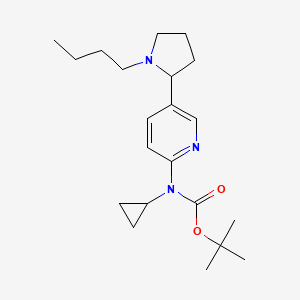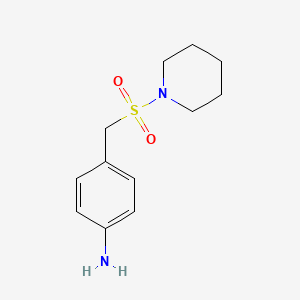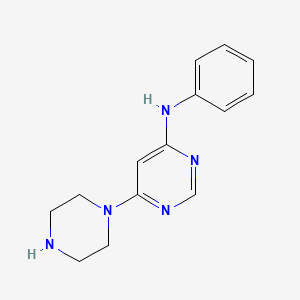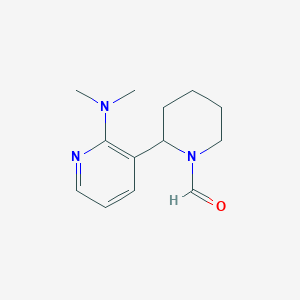![molecular formula C7H10NaO3+ B11818996 Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)
Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) is a chemical compound with the molecular formula C7H10NaO3. It is a sodium salt derivative of 2-oxaspiro[3.3]heptane-6-carboxylic acid. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxetane and cyclopropane ring system. The compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with a sodium base. One common method includes the neutralization of the carboxylic acid with sodium hydroxide (NaOH) to form the sodium salt. The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
In an industrial setting, the production of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) may involve large-scale neutralization reactions using sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) as the base. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically obtained through filtration, drying, and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxaspiro[3.3]heptane-6-carboxylic acid
- 2-Oxaspiro[3.3]heptane-6-carboxamide
- 2-Oxaspiro[3.3]heptane-6-carboxylate esters
Uniqueness
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) is unique due to its sodium salt form, which enhances its solubility in water and facilitates its use in aqueous reactions. The spirocyclic structure also imparts distinct chemical reactivity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H10NaO3+ |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O3.Na/c8-6(9)5-7(4-10-5)2-1-3-7;/h5H,1-4H2,(H,8,9);/q;+1 |
Clave InChI |
XDGHYAOZVQWXTP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)COC2C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





